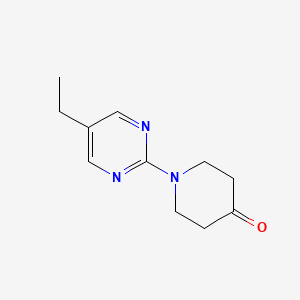1-(5-Ethylpyrimidin-2-yl)piperidin-4-one
CAS No.:
Cat. No.: VC14419066
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-(5-ethylpyrimidin-2-yl)piperidin-4-one |
| Standard InChI | InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |
| Standard InChI Key | KLCSEFGJARHHPI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(=O)CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidin-4-one ring (a cyclic secondary amine with a ketone group at the 4-position) linked to a pyrimidine ring via a single bond at the nitrogen atom of the piperidine. The pyrimidine moiety is further substituted with an ethyl group at the 5-position. The IUPAC name, 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, reflects this substitution pattern.
Key Structural Features:
-
Piperidin-4-one core: Provides a rigid scaffold with a ketone functional group amenable to further chemical modifications.
-
5-Ethylpyrimidin-2-yl substituent: Introduces aromaticity and potential hydrogen-bonding interactions, critical for biological activity.
Molecular Formula and Weight
-
Molecular Formula: C₁₁H₁₅N₃O
-
Molecular Weight: 205.26 g/mol (calculated based on atomic masses).
Calculated Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.2 (estimated) |
| Hydrogen Bond Donors | 1 (ketone oxygen) |
| Hydrogen Bond Acceptors | 4 (ketone + pyrimidine nitrogens) |
| Polar Surface Area | 58.2 Ų (estimated) |
The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one typically involves coupling a pyrimidine derivative with a piperidin-4-one precursor. A plausible route, inferred from patent literature , involves the following steps:
Step 1: Protection of Piperidin-4-one
Piperidin-4-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-piperidin-4-one. This step protects the amine group, preventing unwanted side reactions during subsequent steps.
Reaction Conditions:
Step 2: Nucleophilic Substitution
The protected piperidin-4-one reacts with 2-chloro-5-ethylpyrimidine in the presence of a base (e.g., potassium carbonate) to substitute the chlorine atom with the piperidine nitrogen.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–100°C
Step 3: Deprotection
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Reaction Conditions:
-
Acid: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Yield: ~85% (estimated).
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry could optimize heat transfer and reaction efficiency. Catalytic methods using palladium or copper ligands might reduce reliance on stoichiometric bases, improving sustainability .
Comparative Analysis with Related Compounds
The ketone group in 1-(5-ethylpyrimidin-2-yl)piperidin-4-one distinguishes it from MBX-2982, offering a site for further functionalization (e.g., reduction to alcohols or conversion to imines) .
Challenges and Future Directions
Synthetic Challenges
-
Selectivity: Avoiding N-alkylation at multiple positions on the piperidine ring.
-
Purification: Separation of regioisomers during pyrimidine substitution.
Research Opportunities
-
Biological Screening: Testing the compound in GPR119 activation assays to validate hypothetical activity.
-
Derivatization: Exploring Schiff base formation at the ketone to enhance binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume